molecular formula C16H13Cl3N2O5 B13220135 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid

Cat. No.: B13220135
M. Wt: 419.6 g/mol
InChI Key: LJEMCMRLVJZVLM-UHFFFAOYSA-N
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Description

This compound is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a hydroxylated β-carbon, and a 2,4,6-trichloropyridin-3-yl substituent. The Cbz group enhances stability during synthesis, while the trichloropyridine moiety may contribute to binding affinity via halogen bonding or hydrophobic interactions .

Properties

Molecular Formula

C16H13Cl3N2O5

Molecular Weight

419.6 g/mol

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)-3-(2,4,6-trichloropyridin-3-yl)propanoic acid

InChI

InChI=1S/C16H13Cl3N2O5/c17-9-6-10(18)20-14(19)11(9)13(22)12(15(23)24)21-16(25)26-7-8-4-2-1-3-5-8/h1-6,12-13,22H,7H2,(H,21,25)(H,23,24)

InChI Key

LJEMCMRLVJZVLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(C2=C(N=C(C=C2Cl)Cl)Cl)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid typically involves multiple steps. One common method includes the reaction of hydroxyacetic acid with tert-butoxycarbonyl-glycyl chloride to form tert-butoxycarbonyl-hydroxyglycine. This intermediate is then reacted with benzyl bromide to produce benzyloxycarbonyl-hydroxyglycine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several protease inhibitors and amino acid derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and biological activities.

Structural Analogues from Published Research

The evidence provided includes compounds such as GC376 and N∼2∼-[(benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide (PDB: 6WTT). These share the Cbz group and hydroxypropanamide backbone but differ in substituents and biological targets.

Compound Name Molecular Formula Key Functional Groups Biological Target PDB Code Reference
Target Compound C₁₆H₁₂Cl₃N₂O₅ Cbz, trichloropyridine, propanoic acid Hypothetical protease N/A N/A
GC376 C₂₁H₃₁N₃O₈S Cbz, sulfonic acid, pyrrolidinone 3CL protease (SARS-CoV-2) 6Z2E
N∼2∼-[(Benzyloxy)carbonyl]-... (PDB: 6WTT) C₂₄H₃₆N₄O₈S Cbz, sulfonic acid, pyrrolidinone Viral main protease 6WTT

Key Differences and Implications

Trichloropyridine vs. This may enhance membrane permeability but reduce solubility in aqueous environments. The propanoic acid terminus (pKa ~4.8) contrasts with the stronger acidity of sulfonic acid (pKa ~1.5), affecting ionization state and target binding .

Biological Activity GC376 and 6WTT compounds are validated inhibitors of viral proteases (e.g., SARS-CoV-2 3CL protease), with IC₅₀ values in the nanomolar range. Their sulfonic acid groups interact with catalytic dyads via hydrogen bonding . The target compound’s trichloropyridine moiety could mimic aromatic residues in substrate-binding pockets, but its lack of sulfonic acid may limit protease inhibition. Instead, it may target non-catalytic hydrophobic regions.

Synthetic Utility The Cbz group in all compounds facilitates peptide synthesis, but the trichloropyridine substituent in the target compound complicates regioselective modifications compared to pyrrolidinone-based analogues.

Physicochemical Properties

Property Target Compound GC376 6WTT Compound
Molecular Weight (g/mol) 409.64 485.55 552.70
LogP (Predicted) 3.2 1.8 2.1
Solubility (mg/mL) <0.1 (aqueous) 5.6 (aqueous buffer) 3.2 (aqueous buffer)

Research Findings and Limitations

  • Target Compound: No direct biological data is available in the provided evidence.
  • GC376/6WTT Compounds : Demonstrated efficacy against coronaviruses, with crystallographic data confirming binding to protease active sites .

Biological Activity

The compound 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid , also known by its CAS number 1795808-52-4, is a synthetic derivative of amino acids that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, reviewing various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.

Structure and Composition

The molecular formula of the compound is C18H19Cl3N2O5C_{18}H_{19}Cl_{3}N_{2}O_{5}, with a molecular weight of 403.71 g/mol. The structure features a benzyloxycarbonyl group attached to an amino acid backbone, which is crucial for its biological activity.

Physical Properties

PropertyValue
Molecular Weight403.71 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Research indicates that This compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Modulation of Signaling Pathways : It may interfere with various signaling cascades that are crucial for cell proliferation and survival, particularly in cancer cells.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways.
  • Anti-inflammatory Effects : The compound has also been reported to reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

Study 1: Anticancer Effects

A study published in Oncotarget evaluated the efficacy of the compound on HER2-positive breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent for targeting HER2-positive tumors .

Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and improved clinical scores compared to untreated controls. This suggests that the compound may modulate immune responses effectively .

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